molecular formula C3H7NO B3329264 3-Amino-1,2-epoxypropane CAS No. 5689-75-8

3-Amino-1,2-epoxypropane

Cat. No. B3329264
CAS RN: 5689-75-8
M. Wt: 73.09 g/mol
InChI Key: AFEQENGXSMURHA-UHFFFAOYSA-N
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Description

3-Amino-1,2-epoxypropane, also known as Propylene oxide or 1,2-Epoxypropane, is an organic compound with the molecular formula C3H6O . It is a colorless volatile liquid with an odor similar to ether . It is produced on a large scale industrially and its major application is for the production of polyether polyols for use in making polyurethane plastics .


Synthesis Analysis

The synthesis method of 3-amino-1,2-propanediol involves adding glycerin chlorohydrin, a main catalyst, and a cocatalyst in a reaction kettle . Ammonia water, which has a concentration of 25%-27% and has the mass that is 3-8 times of the glycerin chlorohydrin mass, is also added . The mixture is stirred, heated, and reacted at a temperature of 30°C-50°C for 1h-3h .


Molecular Structure Analysis

The molecular formula of 3-Amino-1,2-epoxypropane is C3H7NO . The IUPAC Standard InChI is InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3 and the IUPAC Standard InChIKey is GOOHAUXETOMSMM-UHFFFAOYSA-N .


Chemical Reactions Analysis

Epoxides such as 3-Amino-1,2-epoxypropane can undergo ring-opening reactions which can proceed by either SN2 or SN1 mechanisms, depending on the nature of the epoxide and on the reaction conditions . If the epoxide is asymmetric, the structure of the product will vary according to which mechanism dominates .


Physical And Chemical Properties Analysis

3-Amino-1,2-epoxypropane is a colorless liquid with a boiling point of 125°C and a melting point of -38°C . It has a molecular weight of 73.09 g/mol and a density of 0.94 g/cm^3 . This compound is soluble in water, ethanol, and ether .

Scientific Research Applications

Synthesis and Properties of Polymers

  • Polymer Synthesis: 1-Chloro-2,3-epoxypropane, a related compound, reacts with amines to form linear, thermally stable amino polymers. These polymers are useful as dyeability modifiers for synthetic fibers, highlighting the versatility of epoxypropane compounds in polymer chemistry (Caldo, 1984).

Chemical Reactions and Interactions

  • Reactions with Amines: The interaction of 3-Furfuryloxy-1,2-epoxypropane with amines results in the formation of compounds through reactions at different nitrogen atoms, indicating the compound's reactivity and potential for creating diverse chemical structures (Ambartsumova & Kosmacheva, 2000; 2012).

Application in Medicinal Chemistry

  • Pharmaceutical Intermediates: The synthesis of 3-[2-F-alkyléthylamino]-1,2-epoxypropanes leads to a range of fluorinated surfactants with potential pharmaceutical applications. These compounds have a secondary amino group and at least one hydroxy group, illustrating the compound's role in creating functionalized molecules for medical use (Abenin, Szonyi, & Cambon, 1991).

Material Science Applications

  • Functionalization of Materials: The functionalization of alpha zirconium phosphate (α-ZrP) using 1,2-epoxypropane demonstrates the compound's utility in material science. This process increases the interlayer distance of α-ZrP, enhancing its thermal stability and making it a potential candidate for advanced material applications (Hossamaldin et al., 2017).

Advanced Chemical Synthesis Techniques

  • Microwave Irradiation in Synthesis: The use of microwave irradiation in the synthesis of 3-aryloxy-1,2-epoxypropanes, which are potential synthons in β-adrenergic receptor antagonist preparation, showcases innovative techniques in chemicalsynthesis. These methods result in excellent yields and demonstrate the compound's role in modern, efficient chemical processes (Pchelka, Loupy, & Petit, 2006).

Catalytic Reactions

  • Alkylation Processes: Epoxypropane compounds, including derivatives of 3-Amino-1,2-epoxypropane, play a crucial role in alkylation reactions, particularly in the synthesis of important pharmaceuticals like beta-blockers. This involves the use of both homogeneous and heterogeneous catalysis, highlighting the compound's significance in catalytic chemical processes (Jovanovic et al., 2006).

Biological and Environmental Applications

  • Biological Utilization: The stereoselective dehydrogenases in bacterial systems that confer specificity for epoxyalkane enantiomers, including 3-Amino-1,2-epoxypropane, illustrate the biological relevance of these compounds. This specificity plays a significant role in microbial strategies for the utilization of chiral organic molecules (Allen & Ensign, 1999).

Mechanism of Action

The mechanism of action of 3-Amino-1,2-epoxypropane involves the formation of DNA adducts, which can lead to mutations and tumor formation. This compound is also formed when food is cooked at high temperatures, such as during frying or grilling.

Safety and Hazards

3-Amino-1,2-epoxypropane is considered hazardous. It causes severe skin burns and eye damage . Safety measures such as proper ventilation, personal protective equipment, and strict handling procedures should be implemented to minimize exposure to this compound .

properties

IUPAC Name

oxiran-2-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c4-1-3-2-5-3/h3H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEQENGXSMURHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027234
Record name 3-Amino-1,2-epoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1,2-epoxypropane

CAS RN

5689-75-8
Record name 2-Oxiranemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5689-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1,2-epoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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